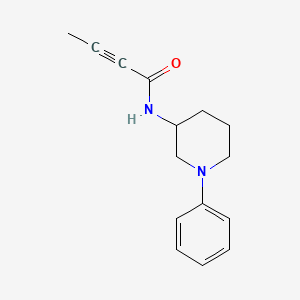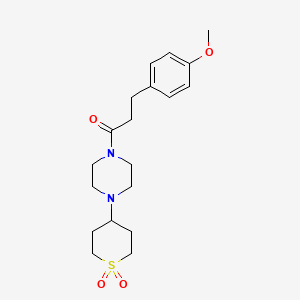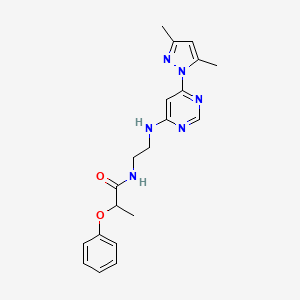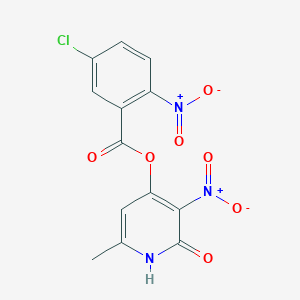
N-(1-phenylpiperidin-3-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpiperidin-3-yl)but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Wirkmechanismus
N-(1-phenylpiperidin-3-yl)but-2-ynamide interacts with the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor and a full agonist of the CB2 receptor. This compound has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor. The activation of these receptors leads to the release of neurotransmitters and the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to modulate the immune response by reducing the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylpiperidin-3-yl)but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. In addition, this compound has not been extensively studied in humans, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1-phenylpiperidin-3-yl)but-2-ynamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound in animal models and humans. In addition, this compound could be investigated for its potential use in the treatment of other neurological disorders and immune-related diseases. Finally, more research is needed to understand the mechanism of action of this compound and its interactions with other receptors in the endocannabinoid system.
Synthesemethoden
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-phenylpiperidin-3-amine in the presence of but-2-ynoic acid chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatographic techniques and characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In addition, this compound has been studied for its ability to modulate the immune response and its potential use as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)
![1-[[1-(4-Fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2442311.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)
![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
